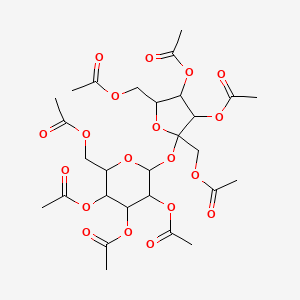

D-(+)-Sucrose octaacetate

Description

Historical Perspectives and Early Characterization Studies

The initial preparation of sucrose (B13894) octaacetate was documented in 1865 by P. Schutzenberger. However, its subsequent purification and comprehensive characterization were first published by A. Herzfeld in 1887. wikipedia.org Early studies noted discrepancies in the reported melting point of the crystalline compound, with reports ranging from 69–70 °C in the late 19th and early 20th centuries to 83–89 °C in later publications. wikipedia.org This variability was conjectured to be due to polymorphism, suggesting that sucrose octaacetate can crystallize into different structures, each possessing a distinct melting point. wikipedia.org

The synthesis of sucrose octaacetate typically involves the exothermic reaction of sucrose with acetic anhydride (B1165640) at approximately 145 °C, often catalyzed by sodium acetate (B1210297). wikipedia.org This process results in the introduction of eight acetate groups to the hydroxyl groups of the sucrose molecule. ontosight.ai

Natural Occurrence and Isolation from Biological Sources

While often synthesized, sucrose octaacetate is also found naturally in various biological sources. It has been identified as a natural product extracted from the seeds of Annona cornifolia. chemicalbook.comresearchgate.net Additionally, it has been isolated from the roots of several Clematis species, notably Clematis japonica, where it constitutes approximately 0.15% of the dry weight of the root. chemicalbook.com The presence of this intensely bitter compound in plants is presumed to serve as a deterrent against predation. chemicalbook.com Acetylated esters of sucrose have also been reported to occur naturally in several plant species belonging to the Nicotiana and Petunia genera. fkit.hrresearchgate.net

Overarching Research Significance and Interdisciplinary Relevance

Sucrose octaacetate holds significant interdisciplinary relevance in academic research. Its intensely bitter taste makes it a valuable tool in taste physiology research, particularly for distinguishing "tasters" from "non-tasters" in animal models, such as mice. wikipedia.orgnih.gov Studies have shown that the behavioral aversion to sucrose octaacetate in mice is robust and can be linked to allelic variation at a single autosomal locus, known as Soa (sucrose octaacetate aversion). nih.govscience.gov This genetic basis for taste sensitivity makes SOA a key compound in behavioral genetics and taste perception studies. nih.gov

Beyond taste research, sucrose octaacetate has been investigated for its potential in various fields:

Chemical Synthesis : It serves as a protected form of sucrose, allowing for selective de-esterification to yield other sucrose derivatives, such as hepta-O-acetyl sucroses. google.comfordham.edu Researchers have explored enzymatic and chemical approaches to modify SOA, leading to the synthesis of novel sucrose esters with potential applications. researchgate.netgoogle.com

Material Science : Sucrose octaacetate has been explored as a plasticizer in lacquers and plastics, although its crystalline nature can be a limitation. wikipedia.orgchemicalbook.com Mixed esters, where some acetate groups are replaced by other fatty acid esters, can overcome this challenge. wikipedia.org

Antimicrobial Studies : Research has demonstrated the antimicrobial activity of sucrose octaacetate, particularly against certain fungi (e.g., Penicillium sp., Rhizopus sp., Fusarium moniliforme) and yeasts (Candida albicans). researchgate.netfkit.hrresearchgate.netresearchgate.net However, it has not shown inhibition against Gram-positive and Gram-negative bacteria. researchgate.netfkit.hrresearchgate.net This suggests its potential as an antifungal agent in various preparations.

Physicochemical Properties : Studies focus on characterizing its properties, such as solubility in various solvents (e.g., ethanol, diethyl ether, acetone, benzene, chloroform, toluene, supercritical carbon dioxide) and its slight solubility in water. wikipedia.orgchemicalbook.com Research also delves into its stability, particularly its hydrolysis rate under different pH conditions, which is crucial for formulation development. researchgate.netnih.gov

The versatility of sucrose octaacetate, stemming from its chemical structure and biological interactions, positions it as a compound of continued interest across chemistry, biology, genetics, and materials science.

Table 1: Physicochemical Properties of Sucrose Octaacetate

| Property | Value | Citation |

| Chemical Formula | C₂₈H₃₈O₁₉ | ontosight.ainih.gov |

| Molecular Weight | 678.6 g/mol | ontosight.ainih.govnih.gov |

| Physical State | White, crystalline solid | ontosight.airesearchgate.net |

| Odour | Odourless | wikipedia.org |

| Density | 1.27 g/cm³ at 16 °C | wikipedia.org |

| Melting Point | 83-89 °C (range due to polymorphism) | wikipedia.orgontosight.ai |

| Boiling Point | 250 °C at 1 mmHg | wikipedia.org |

| Solubility in Water | Slightly soluble (0.25 to 1.4 g/L) | wikipedia.orgchemicalbook.comresearchgate.net |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, acetone, benzene, chloroform, toluene, dichloromethane | wikipedia.orgontosight.aichemicalbook.com |

Table 2: Antimicrobial Activity of Sucrose Octaacetate

| Microorganism Type | Specific Organisms Tested | Inhibition Observed | Concentration for Inhibition | Citation |

| Fungi | Penicillium sp. | Yes | 5 mg cm⁻³ | researchgate.netfkit.hrresearchgate.net |

| Rhizopus sp. | Yes | 5 mg cm⁻³ | researchgate.netfkit.hrresearchgate.net | |

| Fusarium moniliforme | Yes | 5 mg cm⁻³ | researchgate.netfkit.hrresearchgate.net | |

| Yeasts | Candida albicans | Yes | 1 mg cm⁻³ | researchgate.netfkit.hrresearchgate.net |

| Bacteria | Gram-positive, Gram-negative | No | N/A | researchgate.netfkit.hrresearchgate.net |

Properties

IUPAC Name |

[3,4,5-triacetyloxy-6-[3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-12(29)37-9-20-22(40-15(4)32)24(42-17(6)34)25(43-18(7)35)27(45-20)47-28(11-39-14(3)31)26(44-19(8)36)23(41-16(5)33)21(46-28)10-38-13(2)30/h20-27H,9-11H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJKGAXBCRWEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859241 | |

| Record name | 1,3,4,6-Tetra-O-acetylhex-2-ulofuranosyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sucrose octaacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

260.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Sucrose octaacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.91 mg/mL | |

| Record name | Sucrose octaacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

126-14-7 | |

| Record name | SUCROSE OCTAACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sucrose octaacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

84 °C | |

| Record name | Sucrose octaacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Modifications of Sucrose Octaacetate

Conventional Esterification Approaches

The traditional synthesis of sucrose (B13894) octaacetate involves the direct esterification of sucrose using an acetylating agent and a catalyst. This method has been established for over a century and remains a common laboratory procedure.

Catalyst Systems and Reaction Conditions (e.g., sodium acetate (B1210297), acetic anhydride)

The most common conventional method for preparing sucrose octaacetate is through the reaction of sucrose with an excess of acetic anhydride (B1165640), using anhydrous sodium acetate as a catalyst. wikipedia.orgfkit.hryoutube.com The reaction is typically performed by heating the mixture to reflux. researchgate.net The process begins by combining sucrose and anhydrous sodium acetate, to which acetic anhydride is carefully added. researchgate.net An initial exothermic reaction may occur, after which the mixture is heated continuously until all reactants have dissolved, which typically takes 5 to 10 minutes, followed by an additional 5 minutes of heating. researchgate.net While sodium acetate is a frequently used catalyst, other procedures may utilize pyridine (B92270), which can sometimes lead to a better yield. researchgate.net

Interactive Data Table: Conventional Synthesis Parameters

| Parameter | Value/Reagent | Source |

|---|---|---|

| Starting Material | Sucrose | researchgate.net |

| Acetylating Agent | Acetic Anhydride | wikipedia.orgresearchgate.net |

| Catalyst | Anhydrous Sodium Acetate | wikipedia.orgfkit.hrresearchgate.net |

| Reaction Condition | Heating to reflux | researchgate.net |

Green Chemistry Synthesis Techniques

In response to the need for more environmentally friendly and efficient chemical processes, green chemistry approaches for the synthesis of sucrose octaacetate have been developed. These methods aim to reduce energy consumption, minimize waste, and improve reaction yields.

Ultrasound-Assisted Irradiation for Enhanced Esterification

A prominent green synthesis technique is the use of ultrasound-assisted irradiation for the esterification of sucrose with acetic anhydride. fkit.hrresearchgate.net This method leverages the mechanical and chemical effects of acoustic cavitation to accelerate the reaction. researchgate.net The synthesis is conducted in an ultrasonic bath, which provides the energy for the reaction to proceed efficiently without the need for high temperatures. fkit.hrresearchgate.net This approach successfully esterifies all eight free hydroxyl groups of the sucrose molecule to form acetyl esters. fkit.hr

Eco-Friendly Synthesis Parameters and Energy Efficiency

Ultrasound-assisted synthesis represents a more energy-efficient and eco-friendly approach compared to conventional heating. researchgate.net The reaction can be carried out at a significantly lower temperature, such as 45°C, and for a shorter duration of 30 minutes, using a low-power ultrasonic bath (e.g., 30 W, 45 kHz). fkit.hrresearchgate.net This reduction in temperature and reaction time contributes to significant energy savings. researchgate.net Furthermore, this green method results in a higher yield of sucrose octaacetate (78%) compared to the conventional boiling method. fkit.hr The lower temperature minimizes the formation of degradation byproducts, leading to a purer product and a more efficient process. fkit.hr

Interactive Data Table: Comparison of Synthesis Methods

| Parameter | Conventional Heating | Ultrasound-Assisted Synthesis | Source |

|---|---|---|---|

| Temperature | Boiling/Reflux | 45 °C | fkit.hrresearchgate.netresearchgate.net |

| Duration | 60 minutes (heating phase) | 30 minutes | fkit.hrresearchgate.net |

| Power | 800 W (hot plate) | 30 W (ultrasonic bath) | fkit.hrresearchgate.net |

Selective Chemical De-esterification and Acylation

The eight distinct hydroxyl groups in sucrose offer the possibility of creating a vast number of different esters, with 255 possible combinations for any given acid. researchgate.net While full esterification yields sucrose octaacetate, the selective removal (de-esterification) or addition (acylation) of acetyl groups is a key strategy for synthesizing valuable intermediates. google.com These partially acylated sucrose derivatives are useful in the preparation of other sucrose derivatives, such as high-intensity sweeteners like sucralose (B1001). google.com

Selective chemical de-esterification of sucrose octaacetate is challenging but can be achieved. For instance, treatment with primary amines can selectively remove the acetyl groups at the 3'- and 4'- positions to yield 2,3,4,6,1',6'-hexa-O-acetylsucrose. nih.gov Enzymatic methods have also been developed for more precise modifications. Specific enzymes such as lipases, proteases, and esterases can be used to selectively deacylate sucrose octaacetate at one or more of the 4-, 6-, 1'-, 4'-, and 6'- positions, while leaving the 2-, 3-, and 3'- positions protected. google.com This enzymatic regioselectivity provides a powerful tool for creating tailored sucrose derivatives that would be difficult to obtain through conventional chemical means. google.complu.mx

Regioselective Removal of Acetyl Groups

The selective removal of acetyl groups from the sucrose octaacetate molecule is a critical process for synthesizing specific, partially acetylated sucrose derivatives. This regioselectivity allows for the targeted modification of the sucrose backbone. Both chemical and enzymatic methods have been developed to achieve this controlled deacetylation.

Enzymatic hydrolysis, in particular, offers a high degree of regioselectivity. Various hydrolytic enzymes, such as lipases and proteases, can cleave specific ester linkages on the sucrose octaacetate molecule. For example, the deacetylation of sucrose octaacetate using the enzyme Alcalase or protease N initially yields 2,3,4,6,3',4',6'-hepta-O-acetylsucrose as the primary product. ntu.edu.twnih.gov Further hydrolysis with Alcalase can lead to the formation of 2,3,4,6,3',4'-hexa-O-acetylsucrose. ntu.edu.twnih.gov Different enzymes exhibit distinct regioselectivity; lipase (B570770) OF and lipase AP6 produce 2,3,4,1',3',4',6'-hepta-O-acetylsucrose, while Candida lipase and chymotrypsin yield 2,3,4,6,1',3',6'-hepta-O-acetylsucrose and 2,3,4,6,1',3',4'-hepta-O-acetylsucrose, respectively. ntu.edu.twnih.gov

Chemical methods have also been explored. Limited O-deacetylation of sucrose octaacetate on an aluminum oxide column has been used to isolate various hepta-acetates. ntu.edu.tw Additionally, treatment with primary amines has been shown to selectively produce 2,3,4,6,1',6'-hexa-O-acetylsucrose. nih.gov Another approach involves using hydrazine hydrate in acetonitrile to predominantly remove the acetyl group at the C1 position. researchgate.net

The table below summarizes the products obtained from the regioselective deacetylation of sucrose octaacetate using various enzymatic methods.

| Enzyme/Catalyst | Major Product(s) |

| Alcalase / Protease N | 2,3,4,6,3',4',6'-Hepta-O-acetylsucrose |

| Lipase OF / Lipase AP6 | 2,3,4,1',3',4',6'-Hepta-O-acetylsucrose |

| Candida Lipase | 2,3,4,6,1',3',6'-Hepta-O-acetylsucrose |

| Chymotrypsin | 2,3,4,6,1',3',4'-Hepta-O-acetylsucrose |

This table presents the primary initial products of enzymatic deacetylation.

Synthesis of Partially Acetylated Sucrose Derivatives for Intermediate Formation

The partially acetylated sucrose derivatives obtained from regioselective deacetylation are valuable as intermediates in the synthesis of other sucrose-based compounds. google.com These intermediates, with specific hydroxyl groups unmasked, allow for further chemical modifications at defined positions on the sucrose molecule.

These derivatives are particularly useful for preparing other sucrose esters and ethers where substituents are required at positions other than those protected by the remaining acetyl groups. google.com The preparation of these key intermediates is a crucial step in the synthesis of compounds like the high-intensity sweetener, sucralose. plu.mx For instance, penta-O-acetyl sucrose derivatives, such as 2,3,6,1',3'-penta-O-acetyl sucrose and 2,3,1',3',4'-penta-O-acetyl sucrose, have been synthesized for this purpose. google.com

The ability to selectively produce a range of hepta-, hexa-, and penta-acetylated sucroses provides a versatile platform for synthetic carbohydrate chemistry, enabling the creation of complex sucrose derivatives with tailored properties and functionalities. ntu.edu.twplu.mx

Derivatization for Novel Chemical Entities

Conversion to Other Fatty Acid Esters of Sucrose

Sucrose octaacetate serves as a precursor for the synthesis of other sucrose esters with different fatty acid chains. This conversion can be achieved through a transesterification reaction. By reacting sucrose octaacetate with an appropriate triglyceride in the presence of a catalyst like sodium methoxide, the acetate groups can be replaced with longer-chain fatty acid groups. wikipedia.org

This methodology allows for the production of a variety of sucrose octa-esters. The physical properties of these resulting esters, such as their melting point, are highly dependent on the length and saturation of the fatty acid chain. wikipedia.org

The following table details various sucrose octa-esters synthesized from sucrose octaacetate and their corresponding melting points.

| Sucrose Ester | Fatty Acid Chain | Melting Point (°C) |

| Sucrose Octacaprylate | C8 | - |

| Sucrose Octacaprate | C10 | -24 °C |

| Sucrose Octalaurate | C12 | 10 °C |

| Sucrose Octamyristate | C14 | 34 °C |

| Sucrose Octapalmitate | C16 | 50.5 °C |

| Sucrose Octastearate | C18 | 61 °C |

| Sucrose Octaelaidate | C18 (trans-9) | 7.4 °C |

Data sourced from research on the conversion of sucrose octaacetate. wikipedia.org

Exploration of Mixed Esters for Modified Functionality

Beyond uniform esters, sucrose octaacetate can be used to create mixed esters, where the sucrose backbone is esterified with a combination of different acyl groups. These mixed esters exhibit modified functionalities and physical properties compared to the homogenous sucrose octaacetate. wikipedia.org

A significant challenge in using pure sucrose octaacetate for applications like plasticizers is its tendency to crystallize. However, by creating mixed esters where some of the acetate groups are substituted with other groups, such as propionate or isobutyrate, this crystallinity can be disrupted. The resulting mixed ester is often a non-crystalline, glassy solid, which is more suitable for use as a plasticizer in materials like lacquers and plastics. wikipedia.org This modification of the ester groups allows for the fine-tuning of the compound's physical properties to meet the demands of specific industrial applications.

Advanced Analytical and Characterization Techniques in Sucrose Octaacetate Research

Chromatographic Methodologies for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

High-Performance Liquid Chromatography (HPLC) coupled with Evaporative Light Scattering Detection (ELSD) is a significant analytical technique employed in sucrose (B13894) octaacetate (SOA) research, particularly for stability-indicating method development and validation researchgate.netnih.gov. A gradient HPLC-ELSD method has been developed and compared with low-wavelength UV-diode array detection (UV-DAD) for SOA analysis researchgate.net.

Sucrose octaacetate exhibits a low molar absorptivity of 439 absorption units/cm/M in water at 210 nm, necessitating low-wavelength UV-DAD or alternative detection methods like ELSD researchgate.netresearchgate.net. A study utilizing a central composite response surface design and multicriteria optimization aimed to maximize the molten SOA area-under-the-curve response and signal-to-noise ratio for ELSD researchgate.netresearchgate.net. The ELSD data were further analyzed using multivariate principal component analysis, analysis of variance, and standard least squares effects modeling researchgate.netresearchgate.net.

While ELSD demonstrated a 60-fold greater area-under-the-curve response, better resolution, and 58% more theoretical plates compared to UV-DAD, the UV-DAD method generally provided substantially better intraday and interday precision, goodness-of-fit, detection limit, and quantitation limit for SOA researchgate.netresearchgate.net. Consequently, for chemical kinetic studies of SOA, the UV-DAD method was often preferred, illustrating that ELSD may not always be the optimal alternative to gradient HPLC low-wavelength UV detection researchgate.netresearchgate.net. This research also marked the first reported validation of an ELSD method using a molten analyte nih.gov.

Table 1: Comparison of ELSD and UV-DAD Performance for Sucrose Octaacetate Analysis

| Parameter | ELSD Performance | UV-DAD Performance | Reference |

| Area-under-the-curve response | 60-fold greater | Lower | researchgate.netresearchgate.net |

| Resolution | Better | Lower | researchgate.netresearchgate.net |

| Theoretical plates | 58% more | Lower | researchgate.netresearchgate.net |

| Intraday precision | Lower | Substantially better | researchgate.netresearchgate.net |

| Interday precision | Lower | Substantially better | researchgate.netresearchgate.net |

| Goodness-of-fit | Lower | Substantially better | researchgate.netresearchgate.net |

| Detection limit | Higher (less sensitive) | Substantially better (more sensitive) | researchgate.netresearchgate.net |

| Quantitation limit | Higher (less sensitive) | Substantially better (more sensitive) | researchgate.netresearchgate.net |

| Molar Absorptivity (210 nm) | N/A (detection principle is different) | 439 absorption units/cm/M in water | researchgate.netresearchgate.net |

Quantitative Thin-Layer Chromatography (TLC) for Reaction Monitoring

Quantitative Thin-Layer Chromatography (TLC) is a valuable technique for monitoring the progress of organic reactions and assessing the purity of compounds like sucrose octaacetate acs.orgresearchgate.net. TLC has been successfully employed for the identification and quantification of various substances, including sucrose octaacetate researchgate.net.

In the context of reaction monitoring, small aliquots of starting material and successive aliquots of the reaction mixture can be spotted on TLC plates researchgate.net. The separation of components on the plate allows for visual tracking of reactant consumption and product formation acs.orgresearchgate.net. For quantitative analysis, TLC image analysis systems can convert visual information into color values, enabling the calculation of conversion percentages and even estimation of reaction rate constants researchgate.net. This method offers a rapid and inexpensive approach for quantitative reaction monitoring, serving as a powerful tool in organic laboratories researchgate.net. For instance, in the purification of sucralose (B1001) derivatives, TLC can be used to follow the separation of components during column chromatography acs.org.

Mass Spectrometry (MS) for Molecular Structure and Composition Determination

Mass Spectrometry (MS) is a crucial analytical technique for determining the molecular structure and composition of sucrose octaacetate and its derivatives. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful.

LC-MS has been employed to clarify the perhydrolysis pathway of sucrose octaacetate, especially when it acts as a bio-based activator in processes like cotton fabric bleaching doi.org. Research has shown that three acyl carbon atoms with higher atomic charge in SOA preferentially undergo perhydrolysis, leading to the release of peracetic acid as a primary bleaching substance doi.org.

In GC-MS analysis of derivatized sucrose (e.g., as sucrose octaacetate for quantification), the electron ionization (EI-MS) spectrum of sucrose octaacetate may not always show a molecular peak (m/z = 678) oup.comoup.com. In such cases, quantification relies on characteristic mass fragments, such as m/z = 331, which serves as a quantification ion, with m/z = 169 and 221 as confirmation ions oup.comoup.com. Optimized derivatization procedures involving acetic anhydride (B1165640) and N-methylimidazole have been developed to ensure complete acetylation for GC-MS analysis within a short reaction time (e.g., 10 minutes) oup.comoup.com.

Specialized Analytical Techniques for Material and Surface Properties (e.g., X-ray photoelectron spectrometer analysis)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to investigate the elemental composition and chemical states of elements on the outermost few nanometers of a material's surface surfacesciencewestern.comucdavis.edu. This technique is valuable in research involving sucrose octaacetate, particularly when SOA interacts with or modifies material surfaces.

For example, XPS has been utilized to confirm changes in the surface properties of cotton fabric after treatment with a sucrose octaacetate/hydrogen peroxide (SOA/H2O2) system for scouring and bleaching doi.org. The analysis confirmed that the fabric's hydrophilicity significantly enhanced after the removal of cotton wax, which is a key indicator of effective pre-treatment doi.org. XPS measurements can detect energy shifts of elements, providing insights into the chemical composition of materials and elucidating adsorption or reaction mechanisms on surfaces mdpi.com. While XPS was not directly applied to SOA itself in the provided context, its application to materials modified by SOA demonstrates its utility in understanding the compound's impact on surface characteristics.

Mechanistic Investigations of Biological Interactions and Applications

Gustatory Perception and Taste Biology Research

Sucrose (B13894) octaacetate serves as a significant bitter tastant in taste research, allowing for the investigation of fundamental mechanisms underlying bitter taste sensation, genetic influences on taste perception, and behavioral responses to aversive stimuli. nih.govnih.gov

Bitter taste perception is a complex process often initiated by the binding of bitter compounds to specific G protein-coupled receptors (GPCRs) on taste receptor cells. While the exact bitter taste receptors that bind sucrose octaacetate as a ligand are not yet fully elucidated, studies suggest that SOA, along with other bitter stimuli like denatonium (B1200031) and strychnine, can lead to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) in mouse taste tissue. This suggests a pathway involving the activation of phospholipase C and subsequent release of Ca2+ from intracellular stores. annualreviews.orgnih.gov This mechanism is thought to involve G proteins, such as gustducin (B1178931) or G14, which are expressed in taste cells. nih.gov

In mice, the behavioral acceptance or avoidance of sucrose octaacetate is largely determined by allelic variation at a single autosomal gene locus known as Soa (sucrose octaacetate aversion). nih.govpsu.eduphysiology.orgoup.comjax.org Three primary alleles have been identified for the Soa gene, leading to distinct taste phenotypes:

Soaa allele: Determines a "taster" phenotype, characterized by strong avoidance of SOA. nih.govpsu.eduphysiology.org

Soab allele: Determines a "nontaster" phenotype, showing indifference or weak avoidance to SOA. nih.govpsu.eduphysiology.org

Soac allele: Determines a "demitaster" phenotype, exhibiting intermediate sensitivity to SOA. Demitasters are indifferent to lower concentrations (e.g., 0.1 mM) but avoid higher concentrations (e.g., 1 mM) of SOA. nih.govoup.com

The phenotypic dominance order among these alleles is generally observed as taster > nontaster > demitaster. nih.govoup.com For instance, SWR/J mice carry the Soaa allele and strongly avoid SOA, while C57BL/6J (B6) mice carry the Soab allele and exhibit indifference. psu.eduphysiology.org The Soa locus has been mapped to a region of approximately 1 cM (3.3–4.9 Mb) on distal mouse Chromosome 6, which includes the Prp (proline-rich protein) locus, although Prp itself is considered a less likely candidate for Soa. nih.govnih.govnih.gov The effect of the Soa genotype on SOA avoidance is mediated by peripheral taste responsiveness, involving taste receptor cells innervated by both the chorda tympani (CT) and glossopharyngeal (GL) nerves. nih.govpsu.eduphysiology.org

Behavioral studies, often employing two-bottle preference tests, demonstrate significant differences in SOA avoidance among mouse strains. SWR/J mice, for example, strongly avoid SOA at concentrations as low as 0.01 mM, whereas other strains show minimal or no avoidance. psu.eduphysiology.org This avoidance behavior is consistent with stronger neural responses to SOA. physiology.org

Electrophysiological studies have further elucidated these differences. SWR/J mice exhibit strong responses to SOA in both the chorda tympani (CT) and glossopharyngeal (GL) nerves, while SW.B6-Soab congenic mice, which are SOA nontasters, show very weak responses in these nerves. nih.govpsu.eduphysiology.org Importantly, these differences are specific to SOA; the Soa genotype does not affect neural responses to other bitter compounds like quinine (B1679958), denatonium, or strychnine, or non-bitter stimuli such as sucrose, NaCl, or HCl. nih.govpsu.eduphysiology.org This specificity suggests that the Soa gene primarily influences taste receptor cells and potentially the specific receptors involved in SOA detection. nih.govphysiology.org

Studies have also shown that nerve transections can impact SOA avoidance. For instance, glossopharyngeal nerve transection (GLX) reduced avoidance of SOA in both SWR/J and C3.SWT (Soa taster) mice, while chorda tympani nerve transection (CTX) affected C3.SWT mice but not SWR/J mice. oup.com

The identification of taster, nontaster, and demitaster phenotypes has facilitated comparative studies. Demitaster strains, such as BALB/cByJ, C3HeB/FeJ, and DBA/2J, exhibit an intermediate sensitivity to SOA. oup.comnih.gov For example, while tasters avoid both 0.1 mM and 1 mM SOA, demitasters are indifferent to 0.1 mM but avoid 1 mM SOA. nih.govoup.com This intermediate phenotype suggests a qualitative difference in how these strains perceive SOA, possibly related to the specificity for the number or placement of acetate (B1210297) groups on the sucrose molecule. nih.gov

Furthermore, taster mice (e.g., SWR/J) have been observed to possess a significantly greater number of taste buds in their vallate papillae compared to nontaster mice (e.g., C57BL/6J), suggesting a potential anatomical basis for some of the observed sensitivity differences. nih.gov

The following table summarizes the taste phenotypes associated with different Soa alleles in mice:

| Soa Allele | Phenotype | Characteristic Sensitivity to SOA | Example Strain |

| Soaa | Taster | Strong avoidance at low concentrations (e.g., >0.01 mM) | SWR/J |

| Soab | Nontaster | Indifference or weak avoidance, even at higher concentrations | C57BL/6J |

| Soac | Demitaster | Intermediate sensitivity; indifferent at low, avoids at high (1 mM) | C3HeB/FeJ |

Due to its pronounced bitter taste, sucrose octaacetate is frequently used as a bitter surrogate or model compound in pharmaceutical and pediatric taste studies. researchgate.netsenopsys.comresearchgate.net This application is crucial for developing palatable oral drug formulations, especially for pediatric and geriatric populations, where taste is a significant factor in patient compliance. researchgate.netresearchgate.netnih.gov By using SOA, researchers can evaluate the effectiveness of taste-masking strategies without repeatedly exposing human subjects to active pharmaceutical ingredients (APIs) that may have undesirable tastes or other effects. senopsys.comcontractpharma.com

Sucrose octaacetate is a key compound in research aimed at developing strategies to mask bitter tastes in drug delivery systems. One effective approach involves the encapsulation of bitter taste stimuli, such as SOA, in lipid microspheres. These microspheres can then be incorporated into rapidly dissolving edible films that also contain masking and flavoring agents. researchgate.netnih.gov

Studies have shown that formulations containing encapsulated sucrose octaacetate within edible films, combined with bitter taste masking and flavoring agents, significantly decrease bitter taste perception and lead to more favorable hedonic responses from participants. researchgate.netnih.gov This method represents a promising model for improving drug acceptance and compliance. nih.gov Other taste-masking techniques, such as the use of sweeteners, acidulants, and salty taste modifiers, are also explored to create a "neutral" tasting base that can reduce the perceived bitterness of compounds like SOA. senopsys.comcontractpharma.com

Enzymatic Biotransformations and Regioselective Hydrolysis

Potential for Synthesizing Artificial Sweeteners as Intermediates

Sucrose octaacetate (SOA) serves as a crucial intermediate in the synthesis of various sucrose derivatives, particularly in the production of high-intensity artificial sweeteners like sucralose (B1001). The strategic manipulation of its acetyl groups allows for regioselective modifications, leading to compounds with desired sweetening properties.

Detailed Research Findings:

The synthesis of sucralose, a prominent artificial sweetener, involves the selective chlorination of sucrose, replacing specific hydroxyl groups with chlorine atoms google.comwikipedia.orgacs.org. Sucrose octaacetate plays a pivotal role as a precursor in this multi-step process. Research indicates that SOA can undergo partial deacetylation through enzymatic methods to yield analogs that are valuable intermediates for artificial sweetener synthesis sigmaaldrich.comsigmaaldrich.comscientificlabs.com.

One significant pathway involves the enzymatic deacetylation of sucrose octaacetate. Studies have demonstrated that enzymes such as lipases and proteases can facilitate the partial removal of acetyl groups from SOA, leading to the formation of specific partially acetylated sucrose derivatives sigmaaldrich.comsigmaaldrich.comscientificlabs.com. For instance, the precursor of sucralose, 2,3,6,3′,4′-penta-O-acetyl sucrose, can be prepared by the sequential hydrolysis of sucrose octaacetate using enzymes like alcalase and AP-6 lipase (B570770) researchgate.net. This enzymatic approach offers a regioselective route to obtain sucrose esters with acetyl groups positioned at predetermined sites on the sucrose molecule google.comgoogle.com.

The challenge in synthesizing sucralose lies in directing the chlorination to the desired 4, 1', and 6' positions, as the hydroxyl groups on sucrose exhibit varying reactivities google.com. Partially acylated sucrose derivatives, such as the sucrose 2,3,6,3',4'-penta ester, obtained from SOA through enzymatic deacylation, are critical for this selective chlorination. Following chlorination, a subsequent de-esterification step yields sucralose google.com.

While enzymatic methods offer high regioselectivity, selective chemical deacetylation of sucrose octaacetate has also been explored. This approach can produce heptaacetates with free hydroxyl groups at positions 6, 4, and 4', although often with lower yields researchgate.net. The ability to precisely control the deacetylation of sucrose octaacetate is fundamental to creating the specific intermediates required for the efficient and targeted synthesis of artificial sweeteners.

Data Tables:

Table 1: Key Properties of Sucrose Octaacetate (SOA)

| Property | Value | Source |

| Chemical Formula | C₂₈H₃₈O₁₉ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 678.59 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Crystalline solid, white powder | sigmaaldrich.comwikipedia.orgfkit.hr |

| Taste | Intensely bitter | sigmaaldrich.comsigmaaldrich.comscientificlabs.comwikipedia.orgresearchgate.netmedchemexpress.com |

| Melting Point | 82-85 °C | sigmaaldrich.comsigmaaldrich.comscientificlabs.com |

| Boiling Point | 260 °C (at reduced pressure) | sigmaaldrich.comsigmaaldrich.comscientificlabs.comwikipedia.org |

| Optical Activity | [α]₂₂/D +58.8°, c = 2.5 in ethanol | sigmaaldrich.comsigmaaldrich.com |

| Solubility (Water) | Slightly soluble (0.25 to 1.4 g/L) | wikipedia.org |

| Solubility (Organic Solvents) | Soluble in toluene, ethanol | wikipedia.org |

Table 2: Enzymes and Their Role in Sucralose Precursor Synthesis from Sucrose Octaacetate

| Enzyme Type | Specific Enzyme Examples | Role in Deacetylation of SOA | Resulting Intermediate(s) for Sucralose Synthesis |

| Lipases | AP-6 lipase, Lipase AY 30, SP-435 lipase, Lipase type II, Lipase AP 12 | Partial deacetylation of SOA | Analogs useful for artificial sweetener synthesis; 2,3,6,3′,4′-penta-O-acetyl sucrose; 6-PAS; 4-PAS google.comsigmaaldrich.comsigmaaldrich.comscientificlabs.comresearchgate.netgoogle.com |

| Proteases | Alcalase, Protease N, Proleather, Protease type XXIII | Partial deacetylation of SOA | Analogs useful for artificial sweetener synthesis; 2,3,6,3′,4′-penta-O-acetyl sucrose google.comsigmaaldrich.comsigmaaldrich.comscientificlabs.comresearchgate.netgoogle.com |

| Esterases | Yeast esterase | Deacetylation of SOA | Sucrose 2,3,6,3′ tetra-O-acetyl sucrose; Sucrose 2,3,4,3′ tetra-O-acetyl sucrose google.com |

| Amylases | (General class mentioned) | Deacetylation of SOA | Partially acylated sucrose derivatives google.com |

Chemical Stability and Degradation Pathways of Sucrose Octaacetate

Hydrolytic Stability and Kinetics

The primary degradation pathway for sucrose (B13894) octaacetate is hydrolysis, which involves the cleavage of its ester bonds. The rate and extent of this hydrolysis are significantly influenced by environmental factors such as pH and temperature.

Influence of pH and Temperature on Hydrolysis Rate

Studies on the hydrolytic stability of sucrose octaacetate have demonstrated a marked dependence of its degradation rate on the pH of the solution. researchgate.net Rigorous chemical kinetic studies have provided detailed insights into the pH-rate profiles at different temperatures. researchgate.netnih.gov

For instance, estimated shelf lives for SOA at 25°C varied considerably with pH: 25.3 days at pH 4.00, 114 days at pH 5.20, and 27.4 days at pH 6.00. researchgate.netnih.gov At a lower temperature of 4°C, the stability significantly increased, with estimated shelf lives of 0.478 years (approximately 174 days) at pH 4.00, 5.26 years at pH 5.20, and 1.47 years at pH 6.00. researchgate.netnih.gov These findings suggest an optimal pH range for maximum stability, with pH 5.20 exhibiting the longest shelf life at both temperatures studied. researchgate.netnih.gov

The following table summarizes the estimated shelf lives of sucrose octaacetate under various pH and temperature conditions:

| Temperature | pH 4.00 | pH 5.20 | pH 6.00 |

| 25°C | 25.3 days | 114 days | 27.4 days |

| 4°C | 0.478 years | 5.26 years | 1.47 years |

Identification of Hydrolysis Products

Sucrose octaacetate possesses eight acetate (B1210297) groups attached to a sucrose moiety, and its degradation can lead to a multitude of products. researchgate.netresearchgate.net It has been reported that SOA can form up to 255 different possible isomers and degradation products. researchgate.netresearchgate.net While specific comprehensive lists of all hydrolysis products are not always detailed in general literature, the hydrolysis of ester bonds would typically yield de-acetylated sucrose derivatives and acetic acid. For example, selective deacetylation of sucrose octaacetate can yield products such as 2,3,4,6,1',6'-hexa-O-acetylsucrose. nih.govresearchgate.net The complete hydrolysis of the sucrose moiety itself would eventually lead to its monosaccharide components, glucose and fructose (B13574). nih.gov

Studies on Ester Bond Cleavage and Specificity

The hydrolysis of acetate groups in sugar acetates, including sucrose octaacetate, does not occur uniformly across all positions. Research indicates that primary acetate groups are hydrolyzed more readily than secondary acetate groups. researchgate.net This regioselectivity in ester bond cleavage is a significant aspect of SOA degradation. For instance, selective deacetylation of sucrose octaacetate using primary amines has been shown to produce specific partially acetylated sucrose derivatives, such as 2,3,4,6,1',6'-hexa-O-acetylsucrose. nih.govresearchgate.net This specificity highlights the differential reactivity of the various ester bonds within the sucrose octaacetate molecule.

Long-Term Stability Assessments in Formulations

Ensuring the long-term stability of sucrose octaacetate in various formulations requires systematic assessment through established pharmaceutical stability testing protocols.

Accelerated Stability Studies and Shelf-Life Estimation

Accelerated stability studies are a common approach to predict the shelf life of a product by storing it under elevated stress conditions, such as higher temperatures. biopharminternational.comscribd.com For sucrose octaacetate, these studies have been instrumental in estimating its shelf life at recommended storage conditions. researchgate.netnih.gov As demonstrated in the hydrolytic stability section, data from accelerated studies at 25°C and 4°C across different pH values allowed for the estimation of shelf lives ranging from days to several years, depending on the conditions. researchgate.netnih.gov For longer-term solution studies, it is recommended that SOA be formulated at an optimum pH, such as pH 5.40, and refrigerated at 4°C to achieve maximum stability. researchgate.netnih.gov The reported data serve as a foundational starting point for developing stable SOA formulations and accurately estimating their shelf life. researchgate.netnih.gov

Development and Validation of Stability-Indicating Analytical Methods

The accurate assessment of sucrose octaacetate stability necessitates the development and validation of specific stability-indicating analytical methods. A stability-indicating method is one that can accurately quantify the active ingredient and resolve its degradation products. For SOA, a gradient High-Performance Liquid Chromatography (HPLC) method utilizing both Evaporative Light Scattering Detection (ELSD) and low-wavelength Ultraviolet Diode Array Detection (UV-DAD) has been developed and validated. researchgate.netresearchgate.netnih.gov

While ELSD offered a greater area-under-the-curve response and better resolution, the low-wavelength UV-DAD method demonstrated substantially superior intraday and interday precision, goodness-of-fit, detection limit, and quantitation limit. researchgate.netnih.gov Consequently, the UV-DAD method was selected for chemical kinetic studies of SOA. researchgate.netnih.gov This rigorous validation ensures that the analytical method is suitable for monitoring the degradation of SOA and for supporting its chemical kinetic and stability studies. researchgate.netresearchgate.net

Advanced Materials Science and Industrial Applications Research

Polymer Synthesis and Nanomaterial Fabrication

Sucrose (B13894) octaacetate has emerged as a valuable component in the synthesis of conducting polymers, offering a sustainable and effective approach to fabricating nanomaterials with tailored properties.

Sucrose octaacetate acts as an in situ seed and a soft template in the oxidative polymerization of aniline (B41778) to produce polyaniline (PANI) nanostructures. fishersci.co.ukfishersci.canih.govamericanelements.comherts.ac.ukherts.ac.ukuni.lu This method facilitates the formation of highly crystallized PANI nanofibers and nanorods. fishersci.co.uknih.govherts.ac.ukherts.ac.uk The specific morphology of the resulting PANI nanostructures is influenced by the concentration of sucrose octaacetate used during polymerization. For instance, PANI nanofibers are obtained with 2 grams of sucrose octaacetate, while nanorods are formed with 3 grams. fishersci.co.uknih.govherts.ac.ukherts.ac.uk Increasing the concentration beyond these optimal levels can lead to the formation of irregular-shaped agglomerates, including particulate particles and scaffolds. fishersci.co.uknih.govherts.ac.uk

The presence of sucrose octaacetate during the polymerization process primarily influences the morphology of the resulting polyaniline, leading to structures like nanofibers and nanorods, but it does not alter the fundamental molecular structure of PANI. fishersci.co.uknih.govherts.ac.ukherts.ac.ukepa.gov However, the concentration of sucrose octaacetate significantly impacts the crystallinity and, consequently, the electrical conductivity and thermal stability of the synthesized PANI. fishersci.co.uknih.govherts.ac.ukherts.ac.ukepa.gov

Research indicates that polyaniline synthesized with 2 grams of sucrose octaacetate exhibits higher thermal stability and electrical conductivity. This enhanced performance is attributed to a more ordered and highly crystalline structure compared to PANI produced with 1, 3, or 4 grams of sucrose octaacetate. fishersci.co.uknih.govherts.ac.ukherts.ac.ukepa.gov Electrical conductivity values for PANI synthesized with various sucrose octaacetate contents are typically in the order of 10⁻¹ S·cm⁻¹, which is comparable to values achieved through other conventional synthesis methods. fishersci.atwikidata.org

Table 1: Effect of Sucrose Octaacetate Concentration on Polyaniline Morphology and Properties

| Sucrose Octaacetate Concentration | Resulting PANI Morphology | Relative Crystallinity | Electrical Conductivity (S·cm⁻¹) | Thermal Stability |

| 1 g | Nanostructures/Agglomerates | Lower | Lower (compared to 2g) | Lower (compared to 2g) |

| 2 g | Nanofibers | Higher | ~10⁻¹ (Higher) | Higher |

| 3 g | Nanorods | Lower (compared to 2g) | Lower (compared to 2g) | Lower (compared to 2g) |

| 4 g | Agglomerates | Lower (compared to 2g) | Lower (compared to 2g) | Lower (compared to 2g) |

Textile Processing and Bleaching Systems

Sucrose octaacetate has found a significant application in the textile industry as an environmentally friendly activator for peroxide bleaching systems, offering a more sustainable approach to fabric pre-treatment.

Sucrose octaacetate (SOA) is recognized as a biomass-derived activator in one-step scouring and bleaching processes for cotton fabric. Its use aligns with the development of sustainable and efficient pre-treatment strategies in the textile industry. As an acetylated sugar ester, SOA functions as an oxygen bleach activator, a class of compounds known for improving bleaching efficiency.

The SOA/H₂O₂ system facilitates low-temperature and near-neutral bleaching conditions by generating peroxyacids in situ through a process called perhydrolysis. Mechanistic studies, employing techniques such as Density Functional Theory (DFT) and Liquid Chromatography-Mass Spectrometry (LC-MS), have elucidated the perhydrolysis pathway of SOA. These studies reveal that three acyl carbon atoms within the sucrose octaacetate molecule, possessing higher atomic charges, preferentially undergo perhydrolysis. This reaction leads to the release of chemically equivalent amounts of peracetic acid, which acts as the primary bleaching substance. Furthermore, fluorescent labeling and radical trapping experiments have confirmed the crucial role of hydroxyl radicals (HO•) in the bleaching performance of the SOA/H₂O₂ system.

The addition of SOA to the bleaching system significantly enhances the fabric's whiteness index (WI) and improves its hydrophilicity, as confirmed by X-ray photoelectron spectrometer analysis. The moderate nature of the SOA/H₂O₂ system ensures minimal mechanical loss (less than 5%) and preserves the undamaged morphology of the bleached fabric.

The integration of sucrose octaacetate into cotton fabric pre-treatment offers a sustainable and efficient scouring/bleaching strategy. This system allows for milder processing conditions compared to conventional methods, such as conducting the bleaching at 70 °C for 60 minutes, as opposed to the traditional 90 °C for 60 minutes.

Table 2: Comparison of Conventional vs. Sucrose Octaacetate/H₂O₂ Bleaching Systems for Cotton Fabric

| Parameter | Conventional Bleaching System | SOA/H₂O₂ Bleaching System |

| H₂O₂ Concentration | 60 mmol/L | 60 mmol/L |

| Alkaline Agent | 25 mmol/L NaOH | 50 mmol/L NaHCO₃ |

| SOA Activator | Not used | 15 mmol/L |

| Temperature | 90 °C | 70 °C |

| Time | 60 min | 60 min |

| Whiteness Index (WI) | 74.96 (example baseline) | 78.78 (with SOA addition) |

| Mechanical Loss | Not specified (higher likely) | < 5% |

| Energy Savings | - | ~35.5% |

| Water Savings | - | ~36.4% |

Environmental and Sustainability Benefits in Textile Pre-treatment

Sucrose octaacetate has emerged as a key component in developing environmentally sustainable pre-treatment processes for the textile industry. Traditional textile sizing and desizing methods are highly water-intensive and contribute significantly to water pollution. thegoodscentscompany.comwikidata.orgatamanchemicals.com Researchers have explored a "green" approach that replaces water with liquid and supercritical carbon dioxide (scCO2) as a solvent and substitutes conventional starch-based sizing agents with sucrose octaacetate. thegoodscentscompany.comwikidata.orgatamanchemicals.comwikipedia.orgfishersci.se

This innovative dry process offers substantial environmental advantages, being characterized as zero-pollution and zero-waste, as both the scCO2 and the sucrose octaacetate sizing agent can be endlessly recycled. thegoodscentscompany.comatamanchemicals.comfishersci.se Beyond its environmental benefits, SOA has demonstrated superior performance in enhancing yarn properties. Studies have shown that when cotton yarn is sized with SOA, its tensile strength can nearly double, while polyester (B1180765) yarn experiences a 60% increase in tensile strength. wikidata.orgatamanchemicals.comfishersci.se The application of SOA results in a smooth, glassy coating on the yarn surface, improving mechanical properties essential for weaving and aligning protruding microfibers. atamanchemicals.comfishersci.se Furthermore, SOA-sized yarn can be completely desized using scCO2 due to its full miscibility with the solvent, ensuring efficient removal of the sizing agent. fishersci.se

In addition to sizing, SOA has been introduced as a biomass-derived activator in a one-step scouring and bleaching system for cotton fabric, utilizing a peroxide-activated system. bidd.group This system facilitates low-temperature and near-neutral bleaching, leading to an enhanced whiteness index and improved hydrophilicity of the fabric, with less than 5% mechanical loss. bidd.group The adoption of the SOA/H₂O₂ bleaching system can lead to significant resource savings, including a 35.5% reduction in energy consumption and a 36.4% reduction in water usage, highlighting its potential for a more sustainable textile manufacturing process. bidd.group

Surface Active Agent Development

Sucrose octaacetate exhibits properties characteristic of a surface-active agent, making it valuable for various applications, particularly in the development of foams and emulsions. sentinalco.comwikipedia.orguni.lu Its hydrophilic-lipophilic balance (HLB) value has been reported in the range of 7-8, which is indicative of its amphipathic nature, allowing it to interact with both aqueous and oil phases. sentinalco.comwikipedia.org

Evaluation of Foamability and Foam Stability

Research into the foaming properties of sucrose octaacetate has demonstrated its effectiveness as a foam-forming agent. Studies indicate that SOA can produce foams with high stability, with reported stability percentages ranging from 50% to 70%. sentinalco.comwikipedia.orguni.lu This high stability suggests its potential for applications where robust and lasting foam structures are desired. Sucrose octaacetate is considered a suitable candidate for foam formation due to its ability to generate abundant, thick, and stable foam even at low concentrations, such as 0.2 g/dm³. sentinalco.com However, it is also noted that the stability of foams derived from sucrose octaacetate may decrease over time upon standing. nih.gov

Emulsification Properties and Stabilization of Oil-in-Water Emulsions

Sucrose octaacetate also demonstrates significant emulsification properties, particularly in the stabilization of oil-in-water (O/W) emulsions. sentinalco.comwikipedia.orguni.lu In model systems, stable O/W emulsions were successfully formed using 2.0% (wt) sucrose octaacetate relative to the aqueous medium, with a 50% oil phase. sentinalco.com The dispersity of these emulsions was found to be in the range of 54–60%. sentinalco.com

The stability of these emulsions is influenced by storage conditions. Emulsions prepared with SOA showed greater stability when stored at 4°C and 20°C compared to those stored at extreme temperatures like -18°C and 50°C for 24 hours, where they were found to be unstable. sentinalco.com This suggests that while SOA is an effective emulsifier, temperature control is crucial for maintaining emulsion integrity. The amphipathic nature of sucrose esters, including SOA, allows them to simultaneously bind water and oil, making them effective emulsifiers. wikipedia.org The HLB value, which for SOA is in the range of 7-8, plays a critical role in its emulsifying capacity, with higher HLB values generally correlating with better stability of oil droplets in the aqueous phase for O/W emulsions. sentinalco.comwikipedia.org

Table 1: Foamability and Emulsification Properties of Sucrose Octaacetate

| Property | Observation/Result | Reference |

| Foam Stability | High stability (50–70%) | sentinalco.comwikipedia.orguni.lu |

| Emulsion Type | Oil-in-Water (O/W) | sentinalco.comwikipedia.orguni.lu |

| Emulsion Dispersity | 54–60% (for 2% SOA, 50% oil phase O/W emulsion) | sentinalco.com |

| Emulsion Stability | More stable at 4°C and 20°C; unstable at -18°C and 50°C for 24 hours | sentinalco.com |

| HLB Value | 7–8 | sentinalco.com |

| Concentration for Foam | Effective at low concentrations (e.g., 0.2 g/dm³) for abundant, thick, and stable foam | sentinalco.com |

Research Applications as a Denaturant and Aversive Agent

Sucrose octaacetate is widely recognized for its intensely bitter taste, which makes it a valuable compound for use as a denaturant and aversive agent in various research and industrial applications. nih.govfishersci.canih.govamdb.onlinemacsenlab.com It is considered non-toxic, making it a suitable additive for deterring ingestion without posing harm. fishersci.canih.govbidd.group

Use in Animal Studies for Deterring Ingestion

Due to its potent bitter taste, sucrose octaacetate is employed in animal studies and commercial products to deter ingestion. nih.govmacsenlab.com It is an active ingredient in animal repellents and veterinary taste deterrent products, designed to discourage a wide range of animals and birds from consuming undesirable substances or damaging property. nih.govmacsenlab.com For instance, in pest repellent formulations like "D-Ter Pest Repellent," sucrose octaacetate is included at concentrations such as 1.5 g per Kg to impart an unpleasant bitter taste that animals, including dogs, cats, rats, mice, kangaroos, wallabies, rabbits, bandicoots, and birds, find aversive but is not harmful to them.

Furthermore, SOA has been utilized in research to render animal feed unpalatable to humans. At a concentration of just 0.06% (w/w), it makes sugar too bitter for human consumption. fishersci.ca This property also extends to its use in differentiating tasters from non-tasters in mice and in fundamental studies related to taste physiology. macsenlab.com Its application extends to topical "anti-lick" sprays for pets, discouraging them from licking wounds or irritated areas.

Application in Specially Denatured Alcohol Formulations (analytical methods for detection)

Sucrose octaacetate serves as a common denaturant in alcohol formulations, particularly in specially denatured alcohol (SDA). fishersci.canih.govamdb.onlinemacsenlab.com The addition of SOA to industrial alcohol is primarily to prevent its consumption by rendering it unpalatable, thereby exempting it from excise duties typically applied to potable alcohol. fishersci.canih.govamdb.onlinemacsenlab.com

The detection and quantification of sucrose octaacetate in denatured alcohol formulations are crucial for regulatory compliance and quality control. Analytical methods, particularly High-Performance Liquid Chromatography (HPLC), have been developed for this purpose. wikipedia.org

One established HPLC method involves a pre-treatment step where the sample is evaporated, and the residue is then extracted with hexane. wikipedia.org The extracted residue is subsequently analyzed on a Cyano-type column using an acetonitrile-water mixture as the eluent. wikipedia.org This method has demonstrated its capability to achieve baseline separation and satisfactory quantification of bitter principles, including sucrose octaacetate, denatonium (B1200031) benzoate, and quassia, which are commonly found in SDA formulations. wikipedia.org Another HPLC approach utilizes a C18 column as the stationary phase and a mobile phase composed of phosphate (B84403) buffer/acetonitrile solution containing sodium lauryl sulfate, with detection performed at 210 nm using a UV detector. These analytical techniques ensure the accurate identification and measurement of sucrose octaacetate in denatured alcohol products.

Table 2: Key Applications of Sucrose Octaacetate as a Denaturant and Aversive Agent

| Application Area | Specific Use | Reference |

| Alcohol Denaturation | Renders industrial alcohol unpalatable for human consumption, often for tax exemption. | fishersci.canih.govamdb.onlinemacsenlab.com |

| Animal Repellents | Deters ingestion by various animals (dogs, cats, rats, mice, kangaroos, birds) in pest control and veterinary products. | nih.govmacsenlab.com |

| Food/Feed Additive | Makes sugar for animal feed inedible to humans (at 0.06% w/w). | fishersci.ca |

| Taste Physiology Research | Used to differentiate tasters from non-tasters in mice and in studies of taste mechanisms. | macsenlab.com |

| Topical Deterrents | Formulated into "anti-lick" sprays for pets to discourage licking wounds or irritated areas. |

Inert Ingredient in Pesticide Formulations

Sucrose octaacetate serves as an inert ingredient in a range of pesticide and herbicide formulations. wikipedia.orgthegoodscentscompany.combiosynth.comepa.govepa.gov The U.S. Environmental Protection Agency (USEPA) defines an inert ingredient as any component within a pesticide product that is not intended to directly affect a target pest. epa.gov In this context, sucrose octaacetate is primarily incorporated for its bitter taste, acting as a deterrent to prevent accidental ingestion by humans or non-target animals. wikipedia.orgthegoodscentscompany.combiosynth.comoup.comnih.govparchem.comfengchengroup.com

Pesticidal products that utilize sucrose octaacetate as an inert ingredient encompass insect repellents, herbicides, flea and tick sprays, and other insecticides. epa.govepa.gov Its inclusion is particularly beneficial in scenarios where the pesticide might be accessible to children or wildlife, leveraging its extreme bitterness to discourage consumption. oup.comfengchengroup.com

Regulatory Status and Exposure Assessment: The USEPA has granted an exemption from the requirement for a tolerance for sucrose octaacetate when it is used as an adhesive in pesticide formulations applied to growing crops or raw agricultural commodities. This exemption is codified under 40 CFR 180.910. epa.govcustomsmobile.com A reassessment by the EPA led to the reclassification of sucrose octaacetate from List 3 to List 4B, indicating a "reasonable certainty that no harm to any population subgroup will result from aggregate exposure" when used as an inert ingredient in pesticide formulations. epa.gov Furthermore, sucrose octaacetate has received approval from the U.S. Food and Drug Administration (FDA) for use as both a direct and indirect food additive. biosynth.comepa.govnih.gov

Detailed Research Findings: Research has explored the efficacy of sucrose octaacetate as a deterrent across different species. For humans, sucrose octaacetate can be detected at very low concentrations, specifically between 0.17 and 16 ppm (0.25–16 μM) in water, underscoring its potent bitter taste. oup.com

However, studies investigating its deterrent effect on insects, such as house flies (Musca domestica L.), have yielded different results. In experiments where house flies were offered sucrose solutions containing varying concentrations of bittering agents, sucrose octaacetate did not significantly reduce consumption. This contrasts with other bittering agents like quinine (B1679958) or denatonium benzoate, which did lead to reduced consumption by the flies. oup.comresearchgate.netoup.com

The following table summarizes the consumption data for house flies exposed to sucrose solutions containing different bittering agents:

| Bittering Agent | Concentration (ppm) | Effect on House Fly Sucrose Consumption |

| Denatonium Benzoate | 100, 500, 1000 | Reduced consumption (both sexes) |

| Quinine | 100, 500, 1000 | Reduced consumption (both sexes) |

| Sucrose Octaacetate | 100, 500, 1000 | No detectable effect |

Note: Data derived from studies on house fly behavioral responses to bittering agents in sucrose solutions. oup.comresearchgate.netoup.com

This indicates that while sucrose octaacetate is highly effective as a bittering agent for humans and potentially other mammals, its deterrent effect may not extend to certain insect species. oup.com The compound is also noted for its limited solubility in sucrose solutions, sometimes requiring heating to 60°C and the addition of methanol (B129727) for complete dissolution in experimental settings. oup.com

Theoretical and Computational Chemistry Studies of Sucrose Octaacetate

Molecular Conformation and Stereochemistry

The three-dimensional structure of sucrose (B13894) octaacetate has been elucidated through X-ray diffraction studies, revealing specific conformational and stereochemical details. wikipedia.org The core stereochemistry of the sucrose molecule is retained in its acetylated derivative. The glucose unit maintains its (2R,3R,4S,5S,6R) configuration, while the fructose (B13574) component keeps its (2S,3S,4S,5R) arrangement. This preservation of the natural sucrose configuration is crucial for its interaction with other chemical systems.

In the crystalline state, the conformation of the sugar rings in sucrose octaacetate differs from that in unsubstituted sucrose. wikipedia.org X-ray diffraction analysis has shown that the pyranose ring adopts a "chair" (⁴C₁) conformation, and the furanose ring is in a "twist" (⁴T₁) conformation. wikipedia.org The compound crystallizes in an orthorhombic system. wikipedia.org

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Symmetry Group | P2₁2₁2₁ |

| Cell Parameter (a) | 1.835 nm |

| Cell Parameter (b) | 2.144 nm |

| Cell Parameter (c) | 0.835 nm |

| Volume (V) | 3.285 nm³ |

| Molecules per unit cell (Z) | 4 |

Computational Modeling of Molecular Interactions

Computational modeling has been instrumental in explaining the unique solubility characteristics and intermolecular forces of sucrose octaacetate. Notably, its high solubility in supercritical carbon dioxide has been a subject of such studies. acs.org Ab initio computational studies on model systems suggest that the favorable interaction is not just a simple Lewis acid-Lewis base interaction between the carbon atom of CO₂ and the carbonyl oxygen of the acetate (B1210297) groups. acs.org These studies indicate the presence of a cooperative, intermolecular C−H···O interaction between a CO₂ oxygen atom and a hydrogen atom on the solute, which provides an additional stabilization mechanism for the solvation complex. acs.org

Molecular dynamics and other computational methods are also used to simulate the behavior of sucrose octaacetate in solutions, for instance, in modeling its transport properties in nanofiltration processes. researchgate.net These simulations help in understanding the interactions between sucrose octaacetate and solvent molecules like ethyl acetate, which is crucial for optimizing industrial separation and purification processes. researchgate.net

Quantum Chemical Calculations of Reactivity and Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms of sucrose octaacetate. doi.orgrsc.org A key application has been in understanding its role as a bleach activator in hydrogen peroxide systems. doi.org DFT calculations were used to analyze the perhydrolysis pathway of sucrose octaacetate. doi.org The study revealed that the nucleophilic attack by perhydroxyl anions (HO₂⁻) occurs preferentially at three specific acyl carbon atoms which possess a higher atomic charge. doi.org This targeted reactivity leads to the in-situ formation of peracetic acid, the primary bleaching agent. doi.org

Furthermore, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have been used to study the hydrolysis of sucrose octaacetate under specific catalytic conditions. scispace.com An investigation into its hydrolysis within a metal-organic framework (MOF) showed that the energetically preferred mechanism involves the sequential cleavage of the two acetal (B89532) C–O bonds. scispace.com Such calculations are vital for designing new catalysts and predicting reaction outcomes before undertaking extensive and costly experimental work. rsc.orgscispace.com

Environmental Fate and Ecological Impact Research

Degradation and Metabolism in Environmental Systems (e.g., agricultural products, soil)

The environmental persistence of sucrose (B13894) octaacetate is considered to be low, with research indicating a propensity for relatively rapid degradation. However, it is important to note that much of the current understanding of its behavior in complex environmental matrices like soil is based on estimations, as specific experimental studies are not widely available in open literature.

In the environment, sucrose octaacetate is expected to biodegrade quickly. epa.gov The initial breakdown, or primary degradation, is estimated to occur within a matter of hours to days. epa.gov This is followed by complete mineralization, a process that is likely to be completed in weeks. epa.gov The degradation pathway is presumed to involve the hydrolysis of the ester bonds, which would break down the molecule into its constituent parts: sucrose and acetic acid. epa.gov Both of these metabolites are naturally occurring and are not considered to be of toxicological concern. epa.gov When present as a residue on agricultural products from its use in pesticide formulations, sucrose octaacetate is anticipated to follow a similar pattern of rapid biodegradation. epa.gov

While direct studies on the degradation of sucrose octaacetate in soil are limited, research into its chemical kinetics in aqueous solutions offers some insights. The stability of sucrose octaacetate is notably dependent on pH, which can influence its rate of hydrolysis.

Table 1: Estimated Shelf Life of Sucrose Octaacetate in Aqueous Solutions at 25°C

| pH | Estimated Shelf Life (days) |

|---|---|

| 4.00 | 25.3 |

| 5.20 | 114 |

| 6.00 | 27.4 |

This table is interactive. Users can sort and filter the data.

Environmental Risk Assessment and Mobility Studies (e.g., groundwater leaching)

The environmental risk profile of sucrose octaacetate is generally assessed as low. This is primarily attributed to its expected rapid degradation and limited mobility in soil environments. epa.gov

Similar to degradation studies, there is a scarcity of publicly available, direct mobility studies. Consequently, environmental risk assessments often depend on estimated values for key parameters. Sucrose octaacetate is characterized as having poor mobility in soil. epa.gov This characteristic is linked to a high estimated soil partition coefficient (Koc) of over 600,000. epa.gov A high Koc value indicates a strong tendency for the compound to adsorb to soil particles and organic matter, thereby restricting its movement through the soil column.

The combination of this strong adsorption to soil and its rapid rate of biodegradation significantly reduces the likelihood of sucrose octaacetate leaching into groundwater. epa.gov As a result, the potential for contamination of drinking water sources from its application as an inert ingredient in agricultural products is considered to be minimal. epa.gov

Table 2: Estimated Environmental Fate Properties of Sucrose Octaacetate

| Property | Estimated Value/Characteristic | Implication for Environmental Risk |

|---|---|---|

| Primary Biodegradation | Hours to days | Leads to rapid removal from the environment, which in turn reduces the potential for exposure. |

| Mineralization | Weeks | Results in the complete breakdown of the compound into benign, naturally occurring substances. |

| Soil Partition Coefficient (Koc) | > 600,000 | Indicates poor mobility in soil due to strong adsorption to soil particles. |

| Leaching to Groundwater | Not expected | Poses a low risk of contaminating groundwater resources. |

| Bioaccumulation | Not expected | The compound is unlikely to accumulate in organisms and subsequently enter the food chain. |

This table is interactive. Users can sort and filter the data.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthesis Routes

The synthesis of sucrose (B13894) octaacetate traditionally involves the esterification of sucrose with acetic anhydride (B1165640), often using catalysts like sodium acetate (B1210297). Recent advancements have demonstrated the feasibility of "green" synthesis methods that offer improved sustainability and efficiency. For instance, ultrasound-assisted irradiation has been successfully employed for the esterification of sucrose with acetic anhydride, yielding octa-O-acetylsucrose with higher efficiency (e.g., 78% yield) at milder temperatures (e.g., 45 °C) compared to conventional heating methods. This approach is considered eco-friendly and energy-efficient. fkit.hr

Another promising avenue lies in biocatalysis. Lipase-catalyzed esterification of partially acetylated sucrose has been explored for the production of biodegradable and biocompatible emulsifiers. fkit.hr This enzymatic route offers a highly selective and environmentally benign alternative to traditional chemical synthesis.

Future research in this area should prioritize:

Optimization of Green Methods: Further refining ultrasound-assisted synthesis parameters to maximize yield, purity, and energy efficiency.

Exploration of Novel Biocatalytic Pathways: Identifying and engineering new enzymes or microbial systems capable of catalyzing sucrose acetylation with high specificity and yield under mild conditions.

Development of Sustainable Solvent Systems: Investigating the use of alternative, non-toxic solvents, such as ionic liquids or supercritical carbon dioxide (scCO2), which has been shown to dissolve sucrose octaacetate, potentially enabling more environmentally friendly reaction and purification processes. researchgate.netpitt.educhemicalbook.com

Exploration of Undiscovered Biological Activities and Therapeutic Potential

Beyond its well-known bitter taste, sucrose octaacetate has shown intriguing biological activities that warrant further investigation for therapeutic applications. Research has demonstrated its antifungal properties against various fungal species, including Penicillium sp., Rhizopus sp., and Fusarium moniliforme (at a concentration of 5 mg cm⁻³), as well as against yeasts such as Candida albicans (at 1 mg cm⁻³). fkit.hrresearchgate.net

More recently, sucrose octaacetate has exhibited cytostatic effects against human tumor cell lines. Specific studies have reported its activity against melanoma (UACC-62) with a cytostatic effect at 59.32 µg/mL, renal carcinoma (TK-10) at 63.98 µg/mL, and breast cancer (MCF-7) at 32.51 µg/mL. researchgate.net This cytotoxic potential, coupled with its natural occurrence in plants like Annona cornifolia and Clematis japonica, positions sucrose octaacetate as a candidate for natural product-derived drug discovery. chemicalbook.comresearchgate.net

Future research should focus on: